Dec-2-ynamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
920287-03-2 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
dec-2-ynamide |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-7H2,1H3,(H2,11,12) |
InChI Key |
PBKWDTFBPABONP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ynamides
Transition Metal-Catalyzed N-Alkynylation Reactions
The formation of the crucial N-C(sp) bond via transition metal catalysis is the most prevalent and powerful strategy for ynamide synthesis. These methods offer high efficiency, broad substrate scope, and functional group tolerance, overcoming many limitations of earlier approaches.
Copper-Mediated Cross-Coupling Strategies
Copper-catalyzed cross-coupling reactions represent the cornerstone of modern ynamide synthesis. orgsyn.orgbrad.ac.uk Landmark developments in this area have established robust and general protocols for the N-alkynylation of various amide-type precursors, including carbamates, sulfonamides, and chiral oxazolidinones. nih.gov
The archetypal copper-catalyzed approach involves the coupling of an amide nucleophile with an alkynyl halide. In 2003, the Hsung group reported that a catalyst system originally developed for N-arylation, employing copper(I) cyanide (CuCN), a diamine ligand, and potassium phosphate (B84403) (K3PO4) as the base, could effectively catalyze the alkynylation of oxazolidinones and lactams at elevated temperatures. organic-chemistry.org Concurrently, Danheiser's group developed a complementary method where pre-forming a copper-amido species with stoichiometric copper(I) iodide (CuI) enabled the coupling with alkynyl bromides to proceed efficiently at room temperature. mdpi.com
Subsequent "second-generation" systems offered milder conditions and broader applicability. A highly effective catalyst system consists of copper(I) iodide or copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with 1,10-phenanthroline (B135089) as the ligand. organic-chemistry.orgacs.org These reactions typically use a base such as potassium or cesium carbonate and are often performed at moderate temperatures (60-90 °C). brad.ac.uknih.gov
A significant advancement in this area is the use of 1,1-dihaloalkenes as practical and readily available alkynylating agents, which generate the ynamide in a one-pot fashion. orgsyn.orgoup.com For instance, the reaction of a 1,1-dibromoalkene with an amide in the presence of a copper(I) iodide/N,N'-dimethylethylenediamine (DMEDA) catalyst and cesium carbonate as the base provides a direct route to the corresponding ynamide. brad.ac.uk This method avoids the often-problematic synthesis and handling of some terminal alkynyl halides. oup.com
Table 1: Representative Copper-Mediated N-Alkynylation Reactions
| Amide Nucleophile | Alkynylating Agent | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| (S)-4-Methyloxazolidin-2-one | Phenylethynyl bromide | FeCl₃·6H₂O | DMEDA | K₂CO₃ | Toluene | 90 | High |
| Sulfonamide | 1-Bromoalkyne | CuSO₄·5H₂O | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 80-110 | 75-95 |
| Carbamate | 1-Iodoalkyne | CuI (stoichiometric) | Pyridine | KHMDS | Pyridine | RT | 40-76 |
| Imidazole | 1,1-Dibromoalkene | CuI | DMEDA | Cs₂CO₃ | Dioxane | 70 | 85-95 |
| Lactam | 1-Bromoalkyne | CuCN | DMEDA | K₃PO₄ | Toluene | 110 | 50-70 |
Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) reactions have emerged as a highly atom-economical strategy for ynamide synthesis, directly coupling terminal alkynes with N-H bonds of amides. scirp.org This approach circumvents the need to pre-functionalize the alkyne as a halide or other derivative. nih.gov
Early CDC methods for ynamide synthesis often required harsh conditions, but recent advancements have enabled these reactions to proceed efficiently under much milder conditions, even at room temperature. scirp.orgrsc.org A notable system developed by Zheng and coworkers employs a copper(II) triflate (Cu(OTf)₂) catalyst, a 1-methylbenzimidazole (B167850) ligand, and 3 Å molecular sieves under an oxygen or air atmosphere. scirp.orgrsc.org The molecular sieves and ligand work synergistically to promote the reaction at room temperature, while suppressing the common side reaction of alkyne homocoupling. scirp.org
The reaction is applicable to a wide range of substrates. Both aryl- and alkyl-substituted terminal alkynes can be coupled with various secondary amides, including sulfonamides and oxazolidinones, to afford the desired ynamides in moderate to excellent yields. scirp.orgacs.org Mechanistic studies suggest the reaction may proceed through the generation of a nitrogen-centered radical and involve a copper(III) intermediate. scirp.orgrsc.org
Table 2: Room-Temperature Copper-Catalyzed CDC Reactions
| Amide | Terminal Alkyne | Copper Catalyst | Ligand | Additive | Atmosphere | Yield (%) |
| N-Methyl-p-toluenesulfonamide | Phenylacetylene | Cu(OTf)₂ | 1-Methylbenzimidazole | 3 Å MS | O₂ | 91 |
| N-Methyl-p-toluenesulfonamide | 1-Octyne | Cu(OTf)₂ | 1-Methylbenzimidazole | 3 Å MS | O₂ | 71 |
| N-Methyl-p-toluenesulfonamide | (Trimethylsilyl)acetylene | Cu(OTf)₂ | 1-Methylbenzimidazole | 3 Å MS | O₂ | 85 |
| N-Benzyl-p-toluenesulfonamide | Phenylacetylene | Cu(OTf)₂ | 1-Methylbenzimidazole | 3 Å MS | O₂ | 82 |
| Oxazolidinone | Phenylacetylene | Cu(OTf)₂ | 1,10-Phenanthroline | 3 Å MS | O₂ | 75 |
Other Transition Metal-Catalyzed Approaches for C-N Bond Formation
While copper dominates the landscape of N-alkynylation, other transition metals have been employed, offering alternative reactivity and conditions.
Iron-Catalyzed N-Alkynylation: Iron, being earth-abundant and inexpensive, presents an attractive alternative to copper. An efficient iron-catalyzed C-N coupling reaction between amides and alkynyl bromides has been developed. nih.gov Using iron(III) chloride hexahydrate (FeCl₃·6H₂O) as the catalyst, DMEDA as the ligand, and potassium carbonate as the base, a variety of ynamides can be synthesized in high yields. organic-chemistry.orgnih.gov This method is versatile, accommodating nitrogen nucleophiles like oxazolidinones and sulfonamides, and tolerates various functional groups on the alkynyl bromide. acs.orgnih.gov
Palladium-Catalyzed Synthesis: Palladium catalysis is a powerhouse in cross-coupling chemistry, though its application for the direct N-alkynylation to form ynamides is less common than for their subsequent functionalization. oup.comscirp.org Nevertheless, specific palladium-catalyzed methods for ynamide synthesis exist. One such approach is the oxidative aminocarbonylation of terminal alkynes with secondary amines and carbon monoxide, using a palladium-N-heterocyclic carbene (NHC) complex as the catalyst and oxygen as the oxidant. This method constructs the ynamide skeleton with high atom efficiency.
Rhodium-Catalyzed Synthesis: Rhodium catalysts are not typically used for the direct synthesis of ynamides via N-alkynylation. Instead, rhodium catalysis has been extensively explored for the transformation of pre-formed ynamides into complex nitrogen-containing heterocycles through powerful reactions like hydroacylations and [2+2+2] cycloadditions. acs.org
Metal-Free Ynamide Synthesis Protocols
Although transition metal catalysis provides the most versatile routes to ynamides, several metal-free protocols are historically important and remain useful in certain contexts.
Isomerization of Propargyl Amides
One of the earliest methods for accessing nitrogen-substituted alkynes involves the base-catalyzed isomerization of a propargyl amide to the corresponding ynamide. organic-chemistry.orgmdpi.com This transformation proceeds via a 1,3-proton shift, converting the thermodynamically less stable propargyl isomer into the conjugated ynamide.
While early attempts with amide substrates were often low-yielding, the Hsung group demonstrated that using a catalytic amount of a strong base, such as potassium tert-butoxide (KOt-Bu), can efficiently promote the isomerization of propargyl amides to ynamides. mdpi.com This method is particularly valuable as it allows for the synthesis of chiral ynamides from readily available chiral propargyl amides without racemization, providing access to enantiopure building blocks for asymmetric synthesis.
Dehydrohalogenation of Haloenamides
The first reported synthesis of an ynamide, accomplished by Viehe in the 1970s, utilized a dehydrohalogenation strategy. mdpi.comorganic-chemistry.org This classic elimination approach involves treating a halo-substituted enamide with a strong base to form the carbon-carbon triple bond.
The process typically starts with a precursor like an N-(1-chloroalkenyl)amide or a β,β-dichloroenamide. orgsyn.orgorganic-chemistry.org Treatment with two equivalents of a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, first induces elimination of one molecule of hydrogen halide to form a haloenamide, which then undergoes a second elimination to furnish the ynamide product. organic-chemistry.org While foundational, these methods often require harsh conditions and have a more limited substrate scope compared to modern catalytic approaches. brad.ac.ukoup.com More recently, metal-free syntheses from (Z)-1,2-dichloroalkenes and sulfonamides have been reported, reviving interest in elimination-based strategies.
Modular and Stereoselective Synthetic Routes to Ynamide Scaffolds
The development of modular and stereoselective methods for synthesizing ynamide scaffolds is crucial for accessing a wide array of structurally diverse molecules. A notable modular approach utilizes trichloroethene as an inexpensive and readily available two-carbon synthon. rsc.org This method offers flexibility by allowing a broad range of amides and electrophiles to be converted into their corresponding ynamides, overcoming limitations of other synthetic strategies, particularly with hindered or acyclic carbamates and aryl amides. rsc.org
Another significant advancement is the palladium(II)-catalyzed aminocarbonylation of terminal alkynes. d-nb.info This method provides a direct route to 2-ynamides with high yields and accommodates a variety of alkynes and amines. d-nb.info A key advantage of this protocol is the use of oxygen as the terminal oxidant and the ability to perform the reaction in safer, industrially recommended solvents like ethyl acetate (B1210297), avoiding hazardous reagents and gas mixtures often associated with other oxidative methods. d-nb.info
Stereoselective synthesis, which controls the spatial arrangement of atoms, is critical when generating chiral molecules. Asymmetric transformations using ynamides, catalyzed by transition metals or organocatalysts, have emerged as a reliable strategy for constructing chiral nitrogen-containing heterocycles. researchgate.net For instance, scandium(III)-catalyzed stereoselective anti-aldol reactions between ynamides and aldehydes have been developed. nih.gov Furthermore, these ynamide-derived products can undergo researchgate.netresearchgate.net rearrangements with allylic alcohols to form α,β-disubstituted imides with high diastereoselectivity. nih.gov
The following table summarizes key aspects of these modular and stereoselective synthetic routes.
| Methodology | Key Features | Advantages | Representative Transformation |
| Trichloroethene-based Synthesis | Uses trichloroethene as a two-carbon source. | Flexible, modular, accommodates a wide range of substrates including hindered amides. rsc.org | Conversion of amides and electrophiles to ynamides. |
| Pd(II)-Catalyzed Aminocarbonylation | Direct synthesis from terminal alkynes, amines, and carbon monoxide. | High yields, use of O2 as a safe oxidant, industrially viable solvent. d-nb.info | Formation of 2-ynamides from terminal alkynes. |
| Asymmetric Catalysis | Employs chiral transition metal or organocatalysts. | High stereocontrol (enantio- and diastereoselectivity). researchgate.netnih.gov | Scandium(III)-catalyzed anti-aldol reactions. nih.gov |
Synthesis of Specialized Ynamide Derivatives
The versatility of ynamide chemistry extends to the synthesis of more complex and specialized derivatives, including those derived from amino acids, macrocycles, and extended π-systems.
The incorporation of amino acid motifs into ynamide structures opens avenues for creating novel peptidomimetics and biologically active molecules. Ynamides themselves have been successfully employed as coupling reagents in peptide synthesis. researchgate.net This method is notable for its mild reaction conditions and, critically, the absence of racemization when activating chiral carboxylic acids, a common challenge in peptide chemistry. researchgate.net This allows for the efficient synthesis of dipeptides and even larger peptide segments. researchgate.net The ability to form peptide bonds without compromising the stereochemical integrity of the amino acid residues is a significant advantage of using ynamide-based coupling strategies.
Macrocycles are of great interest in medicinal chemistry and materials science. The synthesis of medium-sized lactams, a class of cyclic amides, has been achieved through the oxidative cyclization of chiral N-propargyl ynamides. nih.gov In one example, an indolyl ynamide underwent diastereoselective oxidative cyclization using 2,6-dichloropyridine (B45657) N-oxide as the oxidant in the presence of a zinc catalyst, furnishing the desired lactam. nih.gov This type of intramolecular reaction provides a powerful tool for constructing complex cyclic architectures that would be challenging to assemble through intermolecular approaches. The development of N-metallocenyl ynamides has also led to strategies for the oxidative cyclization of an N-ferrocenyl ynamide to an ansa researchgate.net-ferrocenylamide, a type of bridged macrocyclic structure. chemrxiv.org
Ethynylogous ynamides, such as 1,3-butadiynamides, contain an extended conjugated system, which can lead to interesting electronic and optical properties. The synthesis of such compounds can be approached through various coupling strategies. For instance, a metal-additive-free, iodine-promoted reorganization of ynamide-ynes has been reported, which involves the cleavage of a nitrogen-sp-hybridized carbon bond and the formation of new bonds, leading to structurally reorganized products. researchgate.net While this specific example leads to diiodinated indoles, the underlying principle of skeletal reorganization of ynamide-ynes points towards pathways for creating extended π-systems. The synthesis of 1,1,4,4-tetracyanobutadienes (TCBDs) from ynamide precursors bearing various fluorophores has been accomplished via a [2+2] cycloaddition followed by a retroelectrocyclization reaction with tetracyanoethylene. chemrxiv.org This reaction highlights the utility of ynamides in constructing complex molecules with significant π-conjugation and interesting emission properties. chemrxiv.org
Mechanistic Investigations of Ynamide Reactivity
Nucleophilic Activation of the Ynamide Triple Bond
The inherent polarity of the ynamide triple bond, exemplified in structures like Dec-2-ynamide, renders the α-carbon susceptible to attack by nucleophiles. This mode of activation is fundamental to many ynamide transformations. For instance, the addition of heteroatom nucleophiles is a common strategy. In a process known as hydrohalogenation, ynamides react with sources of hydrogen halides to produce α-haloenamides with high stereoselectivity. nih.gov
Metal-catalyzed reactions also play a crucial role in the nucleophilic activation of ynamides. For example, palladium catalysts facilitate the hydroalkoxylation of internal ynamides with 1,3-diones, where the ynamide is first activated by the metal, followed by nucleophilic attack at the α-position. rsc.org Similarly, silver catalysts can promote the hydroarylation of ynamides with electron-rich anilines, proceeding through a silver keteniminium intermediate that is then attacked by the nucleophilic arene. rsc.org
The following table summarizes selected examples of nucleophilic additions to ynamides, illustrating the general principles applicable to this compound.
| Catalyst/Reagent | Nucleophile | Product Type | Reference |
| MgX₂ | Halide | α-Haloenamide | nih.gov |
| Pd(OAc)₂ | 1,3-Dione | α-Alkoxy Enamide | rsc.org |
| AgNTf₂ | N,N-Dialkylaniline | α-Aryl Enamide | rsc.org |
| AgF | Fluoride | (Z)-α-Fluoroenamide | brad.ac.uk |
Electrophilic Activation of the Ynamide Triple Bond
The electron-rich nature of the ynamide's carbon-carbon triple bond makes it reactive towards electrophiles. rsc.org This activation typically occurs at the β-carbon, leading to the formation of highly reactive intermediates that can be trapped by nucleophiles or undergo further transformations. rsc.orgthieme-connect.comscispace.com
Keteniminium Ion Intermediates: Generation and Reactivity
A primary consequence of electrophilic attack on an ynamide is the formation of a keteniminium ion. rsc.orgthieme-connect.comscispace.com These intermediates are exceptionally electrophilic and are central to a vast number of synthetic methods. researchgate.netulb.ac.be They can be generated through the reaction of ynamides with a variety of electrophiles, including protons (from Brønsted or Lewis acids), halonium ions, and π-acidic metal catalysts like gold, silver, or zinc. thieme-connect.comscispace.com
Once formed, the keteniminium ion is a potent electrophile that readily reacts with even weak nucleophiles. researchgate.net For instance, the protonation of an ynamide with a strong acid like triflic acid generates a keteniminium ion that can initiate cationic cascade reactions. chinesechemsoc.orgpku.edu.cn This reactivity has been harnessed in the synthesis of complex polycyclic structures. chinesechemsoc.orgpku.edu.cn Similarly, gold(I) catalysts activate ynamides to form gold-containing keteniminium species, which can then undergo intramolecular hydroalkylation or react with external nucleophiles. ulb.ac.beacs.orgresearchgate.net
A study on the double electrophilic activation of ynamides highlights this principle, where initial protonation generates a keteniminium ion that is trapped by a nucleophile (like water or an alcohol) to form an enamide. scispace.com This enamide can then be activated by a second electrophile. scispace.com
α-Imino-Metal Carbene Intermediates
Transition metal catalysts, particularly gold, can activate ynamides to form another class of important intermediates: α-imino-metal carbenes. acs.orgmdpi.com These species are typically generated through the reaction of a metal-activated ynamide with a nitrene source or other reagents capable of N-O or N-N bond cleavage. acs.org
For example, gold-catalyzed reactions of ynamides with isoxazoles lead to the formation of α-imino gold carbenes. rsc.org The isoxazole (B147169) acts as a nucleophile, attacking the gold-activated ynamide, which then undergoes ring-opening via N-O bond cleavage to generate the carbene intermediate. rsc.org This α-imino gold carbene is highly electrophilic and can undergo subsequent cyclization reactions to form various nitrogen-containing heterocycles, such as 2-aminopyrroles. rsc.org Similar reactivity is observed with silver catalysts. beilstein-journals.org The generation of these carbenes can also be achieved using sulfilimines as nitrene precursors in the presence of a gold catalyst. d-nb.info
The following table outlines key methods for generating these electrophilically activated intermediates.
| Activation Method | Intermediate | Subsequent Reaction | Reference |
| Protonation (e.g., TfOH) | Keteniminium Ion | Cationic Cyclization | chinesechemsoc.orgpku.edu.cn |
| Gold(I) Catalysis | Gold-Keteniminium Ion | scispace.comCurrent time information in Birmingham, GB.-Hydride Shift, Cyclization | ulb.ac.beacs.orgresearchgate.net |
| Gold(I) Catalysis + Isoxazole | α-Imino Gold Carbene | [3+2] Annulation | rsc.org |
| Silver(I) Catalysis + Isoxazole | α-Imino Silver Carbene | [3+2] Cycloaddition | beilstein-journals.org |
Radical Pathways in Ynamide Transformations
While ionic pathways dominate ynamide chemistry, radical-mediated transformations offer alternative and powerful strategies for constructing complex molecules. researchgate.netunistra.frresearchgate.net The electron-rich nature of the ynamide triple bond makes it a good acceptor for electron-deficient radical species. brad.ac.uk
Mechanisms of Radical Addition and Cyclization
The addition of a radical to an ynamide typically occurs at the β-carbon, which is the more electron-rich position, to generate a vinyl radical intermediate. brad.ac.uk This intermediate can then be trapped or participate in further reactions. For example, the addition of a thiyl radical, generated from a thiol and a radical initiator like AIBN, to a terminal ynamide produces a β-thioenamide. brad.ac.uk The stereochemical outcome of this addition can often be controlled by the reaction conditions. brad.ac.uk
Intramolecular radical cyclizations of ynamides are particularly useful for synthesizing nitrogen-containing heterocycles. nih.govnih.govresearchgate.net In these reactions, a radical generated elsewhere in the molecule adds to the ynamide's triple bond. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-dig cyclizations being common. nih.govresearchgate.net For instance, radical cascade reactions of appropriately substituted ynamides can be initiated to form five-membered rings, which can then be trapped by another radical acceptor within the molecule. nih.gov Recent research has also demonstrated the viability of the less common 4-exo-dig radical cyclization pathway to access azetidines. researchgate.net
A radical-initiated fragmentary cyclization cascade of ene-ynamides has been developed to synthesize chinesechemsoc.orgCurrent time information in Birmingham, GB.-annulated indoles. bham.ac.uk This complex sequence involves intermolecular radical addition, intramolecular cyclization, and rearrangement steps. bham.ac.uk
Cationic Cascade Reactions Initiated by Ynamide Protonation
The protonation of an ynamide is a powerful method for initiating cationic cascade reactions. chinesechemsoc.orgpku.edu.cnresearchgate.net As discussed, protonation generates a highly reactive keteniminium ion. thieme-connect.comchinesechemsoc.orgpku.edu.cn If the ynamide substrate contains other nucleophilic moieties, such as alkenes or arenes, this keteniminium ion can trigger a cascade of cyclization events, leading to the rapid construction of complex polycyclic frameworks. chinesechemsoc.orgpku.edu.cn
A notable example is the ynamide protonation-initiated polyene cyclization. chinesechemsoc.orgpku.edu.cn In this process, treatment of a polyene terminated with an ynamide group with a strong acid like trifluoromethanesulfonic acid (TfOH) initiates a cyclization cascade. chinesechemsoc.orgpku.edu.cn Density Functional Theory (DFT) calculations have revealed that this process can proceed through a stepwise mechanism involving a double protonation, where the initial keteniminium ion formation is followed by further protonation events during the cascade. chinesechemsoc.orgpku.edu.cn This strategy has been successfully applied to the synthesis of cis-decalin frameworks, a challenging target in conventional polyene cyclizations. chinesechemsoc.orgpku.edu.cn
Similarly, the activation of appropriately substituted ynamides with acid can induce a scispace.comCurrent time information in Birmingham, GB.-hydride shift from an unactivated C-H bond to the keteniminium intermediate, triggering a cationic cyclization to form piperidines and other N-heterocycles. ulb.ac.beresearchgate.net
Single vs. Double Protonation Pathways
The protonation of ynamides is a key step in many of their transformations, leading to the formation of highly reactive keteniminium ions. chinesechemsoc.orgchinesechemsoc.org These intermediates are central to a variety of subsequent reactions.
Recent studies involving ynamide-capped polyenes (YCPs) have unveiled a fascinating "double protonation" mechanism. chinesechemsoc.orgchinesechemsoc.orgpku.edu.cn In these reactions, the initial protonation of the ynamide moiety forms a keteniminium ion. chinesechemsoc.org This is followed by a cyclization cascade. Interestingly, density functional theory (DFT) calculations have shown that an excess of a strong acid, such as triflic acid (TfOH), is crucial. chinesechemsoc.orgpku.edu.cn This excess acid leads to a second protonation event, forming an iminium dication. chinesechemsoc.org This double protonation pathway is critical for achieving unusual stereochemical outcomes, such as the formation of cis-decalin frameworks from both E- and Z-polyene precursors. chinesechemsoc.orgpku.edu.cn The steric repulsion within the transition state of the Friedel-Crafts-type cyclization of this doubly protonated intermediate dictates the final stereochemistry. chinesechemsoc.orgpku.edu.cn
In contrast, many other ynamide reactions proceed through a single protonation pathway. For instance, in the Brønsted acid-catalyzed [5+2+1] cycloaddition of ynamides and isoxazoles with water, the reaction is initiated by the protonation of the ynamide to form a keteniminium ion. This is followed by nucleophilic attack and subsequent rearrangement without the involvement of a second protonation. Similarly, in hydrative aminoxylation reactions, the reaction can proceed through a polar-radical crossover mechanism initiated by a single protonation event or via cationic activation by a TEMPO+ species. d-nb.info
| Reaction Type | Protonation Pathway | Key Intermediates | Controlling Factors |
| Polyene Cyclization | Double Protonation | Keteniminium ion, Iminium dication | Excess strong acid, Steric repulsion |
| [5+2+1] Cycloaddition | Single Protonation | Keteniminium ion, Carbocation | Catalyst, Nucleophile |
| Hydrative Aminoxylation | Single Protonation / Cationic Activation | Keteniminium ion / Oxoammonium activated ynamide | Acid/Radical initiator, TEMPO+/water |
Regioselectivity and Stereochemical Control in Ynamide-Based Reactions
The regioselectivity and stereocontrol in reactions involving ynamides are highly dependent on the reaction conditions, catalysts, and the nature of the substituents on the ynamide.
In carbometalation reactions, the regioselectivity of the addition of an organometallic reagent to the ynamide triple bond is a critical factor. Generally, the presence of the nitrogen atom's lone pair directs the incoming group to the β-position. beilstein-journals.org However, the use of ynamides with an electron-withdrawing group on the nitrogen can reverse this selectivity. For instance, carbocupration of ynamides with certain organocopper reagents can lead to the formation of the α-isomer due to a chelating effect of the amide group. beilstein-journals.org
Stereoselectivity is also a key feature of ynamide chemistry. In the Kinugasa reaction, the stereochemistry of the resulting β-lactam is determined by both the initial [3+2] cycloaddition and a subsequent highly selective protonation step. nih.gov Similarly, in polyene cyclizations, the unusual cis-diastereoselectivity is a direct consequence of the steric interactions in the transition state of the doubly protonated intermediate. chinesechemsoc.orgpku.edu.cn Catalyst-free 1,2-carboboration of ynamides with aryldichloroboranes proceeds with complete regio- and stereoselectivity to yield valuable β-boryl-β-alkyl/aryl α-aryl substituted enamides. researchgate.netnih.gov
| Reaction | Regio/Stereo Control Element | Outcome | Reference |
| Carbocupration | N-substituent, Chelating effects | α or β addition | beilstein-journals.org |
| Kinugasa Reaction | [3+2] cycloaddition facial selectivity, Protonation stereoselectivity | Highly stereoselective β-lactams | nih.gov |
| Polyene Cyclization | Steric repulsion in doubly protonated intermediate | cis-Decalin frameworks | chinesechemsoc.orgpku.edu.cn |
| 1,2-Carboboration | Intramolecular 1,3-migration | Complete regio- and stereoselectivity | researchgate.netnih.gov |
Role of Catalysts in Mechanistic Pathways
Catalysts play a pivotal role in directing the mechanistic pathways of ynamide reactions, often determining the final product structure and stereochemistry.
Transition Metals: Gold, platinum, and palladium catalysts are widely used in ynamide chemistry. Gold(I) catalysts, for example, are known to activate ynamides towards nucleophilic attack, leading to the formation of keteniminium intermediates. rsc.orgrsc.orgacs.orgnih.gov In the cycloaddition of ynamides and isoxazoles, a gold(I) catalyst promotes a [3+2] cycloaddition, whereas a platinum(II) catalyst leads to a [5+2] annulation. rsc.org Palladium catalysts are effective in oxidative aminocarbonylation and hydroalkynylation reactions. brad.ac.ukrsc.org Nickel catalysts have been employed in reductive coupling reactions of ynamides with aldehydes. rsc.org Rhodium has been utilized in carbozincation reactions of ynamides. beilstein-journals.org
Brønsted Acids: Brønsted acids can catalyze ynamide reactions by protonating the triple bond to form a reactive keteniminium ion. sioc-journal.cn This mode of activation can lead to different outcomes compared to transition metal catalysis. For instance, in the reaction of ynamides with isoxazoles and water, a Brønsted acid like Tf2NH promotes a [5+2+1] cycloaddition to form O-bridged tetrahydro-1,4-oxazepines, a pathway distinct from that observed with gold catalysts. rsc.org Chiral Brønsted acids have also been successfully employed in asymmetric dearomatization reactions by directly activating the ynamide. springernature.com
Organocatalysts: Organocatalysts, such as proline and its derivatives, offer a metal-free approach to activating ynamides. youtube.com Chiral secondary amine catalysts can be used for atroposelective intramolecular (4+2) annulation of enals with ynamides. nih.govscispace.com The mechanism involves the formation of an iminium-ion intermediate, followed by isomerization to a dienamine which then undergoes intramolecular nucleophilic addition. nih.gov This highlights the potential of organocatalysis in developing enantioselective transformations of ynamides. youtube.comnih.govscispace.com
| Catalyst Type | Mode of Activation | Example Reaction | Reference |
| Transition Metals | |||
| Gold(I) | π-acid activation, formation of keteniminium ion | [3+2] Cycloaddition, Intramolecular hydroalkylation | rsc.orgacs.orgnih.gov |
| Platinum(II) | π-acid activation | [5+2] Annulation | rsc.org |
| Palladium(II) | Oxidative addition, Reductive elimination | Oxidative aminocarbonylation, Hydroalkynylation | brad.ac.ukrsc.org |
| Nickel(0) | Oxidative cyclization | Reductive coupling with aldehydes | rsc.org |
| Rhodium(I) | Oxidative addition | Carbozincation | beilstein-journals.org |
| Brønsted Acids | |||
| Tf2NH, TfOH | Protonation of alkyne | [5+2+1] Cycloaddition, Polyene cyclization | chinesechemsoc.orgpku.edu.cn |
| Chiral Phosphoric Acid | Asymmetric protonation | Asymmetric dearomatization | springernature.com |
| Organocatalysts | |||
| Chiral Secondary Amine | Iminium/enamine formation | Atroposelective (4+2) annulation | nih.govscispace.com |
| Proline | Bifunctional catalysis (enamine formation and H-bonding) | Aldol reaction | youtube.com |
Diverse Chemical Transformations and Reaction Classes of Ynamides
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for the rapid construction of cyclic and heterocyclic systems. Ynamides are excellent participants in these reactions, acting as two-, three-, or four-carbon components.
The [2+2] cycloaddition of ynamides, particularly with ketenes, is a well-established method for the synthesis of 3-aminocyclobutenones. rsc.orgmdpi.com These reactions typically proceed with high regioselectivity. Ketenes, often generated in situ from acyl chlorides, react with ynamides in a concerted fashion to yield the corresponding cyclobutenone derivatives. researchgate.net The reaction tolerates a range of substituents on both the ynamide and the ketene (B1206846) precursor. mdpi.comresearchgate.net
Beyond ketenes, ynamides can undergo [2+2] cycloadditions with electron-deficient alkenes. For instance, rhodium-catalyzed cycloadditions with nitroalkenes have been reported to produce functionalized cyclobutenamides. nih.gov Intramolecular variants of the [2+2] cycloaddition are also known, providing access to bicyclic systems. acs.org These reactions can be promoted by thermal conditions or by Lewis acid and transition metal catalysts. acs.orgnih.gov
| Reactant 1 (Ynamide Analog) | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| N-alkynyl sulfonamide | Dichloroketene | Zn-Cu couple | 3-Amino-4,4-dichlorocyclobutenone | mdpi.com |
| N-allyl ynamide | (intramolecular alkene) | Pd(PPh₃)₄, Toluene, 70 °C | Bridged bicycloimine | edandersonchem.org |
| N-sulfonyl ynamide | Nitroalkene | Diene-ligated rhodium complex, NaBPh₄ | Cyclobutenamide | nih.gov |
| N-sulfonyl ynamide | Propargyl silyl (B83357) ether | BF₃·OEt₂ | Alkylidenecyclobutenone | nih.gov |
While ynamides typically act as two-atom components in cycloadditions, innovative strategies have been developed where they can formally serve as three-atom synthons. This reactivity is less common but offers unique pathways to five-membered heterocycles. For example, intramolecular [3+2] cycloadditions between ynamides and alkynes can be thermally induced to produce functionalized pyrroles. acs.org In these reactions, the ynamide fragment rearranges to form a reactive intermediate that acts as the three-atom component. acs.org Another notable example involves the intramolecular reaction of ynamides with benzynes, where the ynamide participates as a three-atom component to construct indole (B1671886) scaffolds. kyoto-u.ac.jpnih.gov
| Ynamide Analog (as 3-atom component) | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Tethered ynamide-alkyne | (intramolecular alkyne) | Thermal | Functionalized pyrrole (B145914) | acs.org |
| Silyl-tethered ynamide | Benzyne (in situ) | Cs₂CO₃, 18-crown-6 | Indole derivative | kyoto-u.ac.jpnih.gov |
Ynamides can participate as dienophiles in [4+2] cycloaddition reactions, including the Diels-Alder reaction. Their electron-rich nature makes them suitable partners for electron-deficient dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.orgacs.org A metal-free formal IEDDA reaction between ynamides and 1,2-diazines has been developed to synthesize 2-aminonaphthalenes and related structures. nih.govacs.org
Furthermore, gold-catalyzed isomerization of ynamides can generate reactive diene intermediates in situ, which then undergo intramolecular [4+2] cycloadditions to form bicyclic aza-compounds. rsc.org Transition metal-catalyzed annulations of ynamides with appropriate partners can also proceed through a formal [4+2] cycloaddition pathway to yield complex nitrogen-containing heterocycles. acs.orgorganic-chemistry.org
| Ynamide Analog (as Dienophile) | Diene | Catalyst/Conditions | Product Type | Reference |
| N-sulfonyl ynamide | 1,2-Diazine | Tf₂O (metal-free) | 2-Aminonaphthalene | nih.govacs.org |
| Ynamide-tethered pyrimidine | (intramolecular pyrimidine) | Microwave, 210 °C | Polycyclic aminopyridine | acs.org |
| N-sulfonyl ynamide | β-(2-Aminophenyl)-α,β-ynone | TMSOTf (metal-free) | 2-Aminoquinoline | acs.orgorganic-chemistry.org |
The [2+2+2] cyclotrimerization is a powerful, atom-economical method for the synthesis of six-membered rings, particularly substituted benzenes and pyridines. Ynamides are excellent substrates for these reactions. Transition metals, most notably rhodium and cobalt, are effective catalysts for the cyclotrimerization of ynamides with two alkyne molecules to produce highly substituted anilines. acs.orgacs.org
When ynamides are co-cyclotrimerized with nitriles, they provide a direct route to substituted pyridines. nih.govrsc.org These reactions can be catalyzed by transition metals or, in some cases, by strong Brønsted acids, offering a metal-free alternative. nih.gov The regioselectivity of these cyclotrimerizations can often be controlled by the nature of the substituents on the ynamide and the reaction partners. nih.gov
| Ynamide Analog | Co-reactant(s) | Catalyst/Conditions | Product Type | Reference |
| Yndiamide | Alkyne | [Rh(cod)₂]SbF₆ | 7-Aminoindoline | acs.orgacs.org |
| N-sulfonyl ynamide | Nitrile (2 equiv.) | HNTf₂ (Brønsted acid) | Fully substituted pyridine | nih.gov |
| Ynamide | Enol ether | Gold catalyst | Dihydropyridine (B1217469) derivative | rsc.org |
| Yne-ynamide | Nitrile | Co(I) catalyst | 3- or 4-Aminopyridine | nih.gov |
[4+2] Cycloadditions (e.g., Diels-Alder Type)
Annulation and Cycloisomerization Reactions
Annulation and cycloisomerization reactions of ynamides provide access to a wide variety of fused and spirocyclic nitrogen-containing heterocycles. These transformations are often catalyzed by transition metals, with gold and rhodium being particularly prominent.
Transition metal-catalyzed annulations of ynamides with suitable partners are a cornerstone of modern heterocyclic synthesis. rsc.org Gold catalysts, in particular, are known to activate the ynamide triple bond towards nucleophilic attack, initiating a cascade of reactions that result in the formation of complex polycyclic systems. mdpi.comfrontiersin.orgrsc.orgnih.gov For example, gold-catalyzed annulation of indole ynamides can lead to spirocyclic pyrrolidinoindolines. rsc.org
Rhodium catalysts are also widely employed, for instance, in the cycloisomerization of 1,6-ene-ynamides to yield bicyclo[4.1.0]heptene derivatives. rsc.orgresearchgate.net These reactions can often be performed with high levels of stereocontrol, providing access to enantiomerically enriched products. rsc.orgresearchgate.net The outcome of these reactions can be highly dependent on the choice of catalyst, ligands, and reaction conditions, allowing for divergent synthesis of different structural motifs from a common precursor. edandersonchem.orgresearchgate.net
| Ynamide Substrate | Reaction Type | Catalyst | Product | Reference |
| Indole ynamide | Intramolecular annulation | Gold(I) complex | Spirocyclic pyrrolidinoindoline | rsc.org |
| 1,6-Ene-ynamide | Asymmetric cycloisomerization | Rhodium/chiral diene | 3-Azabicyclo[4.1.0]heptene | rsc.orgresearchgate.net |
| Ynamide-vinylcyclopropane | [5+2] Cycloisomerization | Rhodium complex | [5.3.0]-Azabicycle | researchgate.netnih.gov |
| N-propargyl ynamide | Cycloisomerization/Diels-Alder | Silver triflate | Tricyclic aza-compound | rsc.org |
Brønsted Acid-Mediated Cyclizations
Brønsted acids are effective catalysts for the cyclization of ynamides, proceeding through the formation of a highly reactive keteniminium ion intermediate upon protonation of the ynamide. nih.govresearchgate.netchinesechemsoc.org This electrophilic species can then be attacked by an intramolecular nucleophile to forge a new ring system. The outcomes of these reactions are highly dependent on the structure of the ynamide substrate and the nature of the nucleophile.
For instance, arene-ynamides can undergo a highly stereoselective Pictet-Spengler type cyclization. researchgate.netresearchgate.net In a hypothetical reaction, if Dec-2-ynamide were tethered to an appropriate aromatic ring system, treatment with a Brønsted acid such as triflic acid (TfOH) would be expected to initiate an intramolecular cyclization, leading to the formation of complex nitrogen-containing heterocycles. The stereoselectivity of these cyclizations is often high, providing a reliable method for the construction of specific stereoisomers. researchgate.net
Furthermore, ynamides containing a tethered polyene moiety can undergo dramatic polyene cyclizations upon activation with a Brønsted acid. d-nb.info For a molecule like this compound incorporated into a polyene chain, this type of transformation could lead to the rapid assembly of intricate polycyclic frameworks, including those with cis-decalin systems, which are challenging to synthesize via conventional methods. d-nb.info Density functional theory (DFT) calculations have been instrumental in elucidating the mechanisms of these complex cascade reactions, revealing stepwise processes that can involve multiple protonation events. d-nb.info
| Reaction Type | Catalyst/Reagent | Key Intermediate | Potential Product from this compound derivative |
| Arene-Ynamide Cyclization | Brønsted Acid (e.g., TfOH) | Keteniminium ion | Polycyclic N-heterocycle |
| Polyene-Ynamide Cyclization | Brønsted Acid (e.g., TfOH) | Keteniminium ion, Iminium dication | cis-Decalin framework |
Organocatalytic Enantioselective Cycloisomerizations
The development of asymmetric catalysis has opened new avenues for the synthesis of chiral molecules from ynamides. Organocatalysis, in particular, has proven to be a powerful tool for effecting enantioselective cycloisomerization reactions. nih.govrsc.orgnih.govnih.gov These reactions utilize small organic molecules as catalysts to create a chiral environment, thereby directing the formation of one enantiomer of the product over the other.
A notable example is the organocatalytic enantioselective Conia-ene-type carbocyclization of ynamide-cyclohexanones. nih.govrsc.orgnih.govnih.gov While this compound itself is acyclic, if it were incorporated into a cyclohexanone (B45756) framework, this methodology could be applied. Such reactions can be desymmetrizing, transforming a prochiral starting material into a chiral product with high enantiomeric excess (ee). nih.govrsc.orgnih.govnih.gov These metal-free reactions are highly atom-economical and can lead to the synthesis of valuable molecular scaffolds, such as morphans and normorphans, with excellent enantioselectivity (up to 97% ee). nih.govrsc.orgnih.govnih.gov Theoretical calculations are often employed to understand the origins of both the regioselectivity and enantioselectivity in these transformations. nih.govrsc.org
| Reaction Type | Catalyst Type | Key Features | Potential Chiral Product |
| Conia-Ene-Type Carbocyclization | Chiral Organocatalyst | Enantioselective, Desymmetrizing, Metal-free | Chiral Morphan/Normorphan structures |
Addition Reactions to the Ynamide Triple Bond
The polarized nature of the ynamide triple bond makes it susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.
Hydro-Heteroatom Additions (e.g., Hydrosulfuration, Hydroamination, Hydrofluorination)
The addition of a hydrogen atom and a heteroatom across the triple bond of an ynamide is a fundamental transformation that leads to the formation of highly functionalized enamides.
Hydrosulfuration: The addition of a thiol to an ynamide can be achieved to produce thio-enamides.
Hydroamination: Gold-catalyzed hydroamination of ynamides with anilines furnishes amidine products, which can serve as precursors for the synthesis of indoles. researchgate.net
Hydrofluorination: The use of superacidic media allows for the highly regio- and stereoselective hydrofluorination of ynamides, providing access to α-fluoroenamides. ekb.eg
For this compound, these reactions would yield the corresponding β-heteroatom substituted enamides, which are valuable synthetic intermediates.
Carbofunctionalization Reactions
Carbofunctionalization involves the addition of both a carbon-based group and another functional group across the triple bond. A three-component Friedel-Crafts-type difunctionalization of ynamides has been developed using a cationic iodine(III) electrophile and electron-rich (hetero)arenes. chinesechemsoc.orgresearchgate.net This reaction proceeds with high regio- and stereoselectivity to produce α-(hetero)aryl-β-iodanyl enamides. chinesechemsoc.orgresearchgate.net The robust trans-selectivity is attributed to the formation of a highly distorted keteniminium intermediate. chinesechemsoc.orgresearchgate.net Applying this to this compound would result in a densely functionalized enamide, with the iodanyl group being amenable to further transformations. chinesechemsoc.org
| Addition Type | Reagents | Product Type |
| Hydrosulfuration | Thiol | Thio-enamide |
| Hydroamination | Aniline (B41778), Gold catalyst | Amidine |
| Hydrofluorination | Superacid | α-Fluoroenamide |
| Iodo(III)arylation | Arene, Iodine(III) electrophile | α-Aryl-β-iodanyl enamide |
Rearrangement Reactions
Ynamides are known to undergo a variety of rearrangement reactions, often triggered by acid or metal catalysis, leading to significant structural reorganization. nih.gov A notable example is the Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides bearing a tethered alcohol. rsc.org This tandem reaction generates a keteniminium intermediate, which undergoes intramolecular attack by the hydroxyl group, followed by a Claisen rearrangement to produce eight-membered lactams. rsc.org If this compound were appropriately functionalized with a hydroxyl group, this methodology could be used to construct medium-sized ring systems, which are prevalent in many biologically active molecules.
Another fascinating transformation is a radical-triggered fragmentary cyclization cascade of ene-ynamides. acs.org This process can lead to the formation of complex, nih.govacs.org-annulated indoles through a sequence of intermolecular radical addition, intramolecular cyclization, desulfonylative aryl migration, and C(sp²)-N cyclization. acs.org
| Rearrangement Type | Catalyst/Trigger | Key Transformation | Potential Product from this compound derivative |
| Hydroalkoxylation/Claisen Rearrangement | Brønsted Acid | Tandem reaction to form medium-sized rings | Eight-membered lactam |
| Radical-Triggered Fragmentary Cascade | Radical Initiator | Multi-step cascade to form complex heterocycles | nih.govacs.org-Annulated indole |
Cross-Coupling Reactions (Metal-Catalyzed)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and ynamides are excellent substrates for these transformations. researchgate.net The Sonogashira cross-coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, has been adapted for ynamides. Efficient copper-free Sonogashira couplings of terminal ynamides with aryl iodides have been developed using a palladium catalyst. For a terminal analogue of this compound, this would allow for the direct introduction of various aryl groups at the alkyne terminus.
Furthermore, palladium-catalyzed Heck-Suzuki-Miyaura domino reactions of ynamides have been reported. researchgate.net In these reactions, an intramolecular Heck-type cyclization is followed by a Suzuki-Miyaura coupling with an aryl boronic acid. This allows for the synthesis of highly substituted isoindolinones with good yields and high E-selectivity. researchgate.net
| Coupling Reaction | Catalyst System | Coupling Partners | Potential Product from this compound derivative |
| Copper-Free Sonogashira Coupling | Palladium catalyst | Terminal ynamide, Aryl iodide | Aryl-substituted ynamide |
| Heck-Suzuki-Miyaura Domino Reaction | Palladium catalyst | Ynamide, Aryl boronic acid | 3-(Arylmethylene)isoindolinone |
Oxidative and Reductive Transformations
The unique electronic properties of the ynamide functional group, characterized by a polarized carbon-carbon triple bond, render it susceptible to a variety of oxidative and reductive transformations. These reactions provide powerful synthetic routes to valuable nitrogen-containing molecules, such as α-keto imides and enamides, which are important building blocks in organic synthesis.
Oxidative Transformations of Ynamides
The oxidation of ynamides typically targets the electron-rich alkyne moiety, leading to the formation of 1,2-dicarbonyl compounds. Several methodologies have been developed to achieve this transformation efficiently, offering access to α-keto imides and related structures.
A highly effective method for the oxidation of ynamides involves the use of ruthenium tetroxide (RuO₄), often generated in situ from a catalytic amount of ruthenium(IV) oxide (RuO₂) or ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). nih.govacs.org This protocol has been shown to be applicable to a wide range of ynamide substrates, tolerating various substituents on both the nitrogen atom and the alkyne terminus to produce α-keto imides in moderate to high yields. nih.gov Another potent oxidant is dimethyldioxirane (B1199080) (DMDO), which provides a metal-free alternative for converting ynamides to α-keto imides. nih.govacs.org A key advantage of the DMDO oxidation is its chemoselectivity; it can selectively oxidize the ynamide triple bond in the presence of other sensitive functional groups like olefins. nih.gov
Metal-free, iodine-mediated oxidation presents another strategy. Using molecular iodine in a mixture of acetonitrile (B52724) and water, N-alkynyl amides can be converted to their corresponding α-ketoamides. nih.gov Furthermore, copper-catalyzed oxidations have been developed, employing N-oxides as the terminal oxidant to furnish α-keto imides under mild, "open flask" conditions, which enhances the practical applicability of this transformation. rsc.orgrsc.org These non-noble metal-catalyzed reactions are noteworthy for preventing overoxidation, a common side reaction in alkyne oxidations. acs.org
Table 1: Selected Examples of Ynamide Oxidation
| Ynamide Substrate (Structure) | Oxidant/Catalyst | Product (Structure) | Yield (%) | Reference |
|---|---|---|---|---|
| N-(4-methylphenyl)-N-(phenylethynyl)methanesulfonamide | RuO₂/NaIO₄ | N-(4-methylphenyl)-N-(2-oxo-2-phenylacetyl)methanesulfonamide | 95% | nih.gov |
| N-(dec-1-ynyl)oxazolidin-2-one | DMDO | N-(2-oxodecanoyl)oxazolidin-2-one | 88% | nih.gov |
| N-(phenylethynyl)tosylamide | Cu(MeCN)₄PF₆ / Pyridine N-oxide | N-(2-oxo-2-phenylacetyl)tosylamide | 95% | rsc.org |
| N-(cyclohexylethynyl)-4-methylbenzenesulfonamide | I₂ in MeCN/H₂O | N-(2-cyclohexyl-2-oxoacetyl)-4-methylbenzenesulfonamide | 74% | nih.gov |
Reductive Transformations of Ynamides
The reduction of ynamides offers stereoselective access to highly functionalized enamides, which are versatile intermediates in organic synthesis. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.
Catalytic hydrogenation is the most common method for ynamide reduction. The use of heterogeneous gold nanoparticles supported on titanium dioxide (Au/TiO₂) with ammonium (B1175870) formate (B1220265) as a hydrogen source has been shown to be highly effective for the stereoselective synthesis of Z-enamides. acs.orgacs.orgnih.gov This system is attractive due to the commercial availability and recyclability of the catalyst, as well as the use of an inexpensive and easy-to-handle hydrogen donor. acs.orgacs.org
In contrast, palladium-catalyzed transfer hydrogenation using ethanol (B145695) as the hydrogen donor typically yields E-enamides with high stereoselectivity. researchgate.net Other transition metals, such as ruthenium and iridium, have also been employed in ynamide reductions. For instance, ruthenium complexes can catalyze the gem-hydrogenation of the triple bond. x-mol.net Iridium-catalyzed systems, often in combination with a silane (B1218182) reductant, enable the reductive functionalization of amides, which can be extended to ynamides for the synthesis of complex amine derivatives. frontiersin.orgresearchgate.net
Table 2: Selected Examples of Ynamide Reduction
| Ynamide Substrate (Structure) | Catalyst/Reductant | Product (Structure) | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| N-(phenylethynyl)tosylamide | Au/TiO₂ / HCOONH₄ | (Z)-N-(2-phenylvinyl)tosylamide | 98% | >99:1 Z/E | acs.org |
| N-(hex-1-ynyl)oxazolidin-2-one | Pd(PPh₃)₄ / Ethanol | (E)-N-(hex-1-en-1-yl)oxazolidin-2-one | 85% | >99:1 E/Z | researchgate.net |
| N-benzyl-N-(phenylethynyl)acetamide | Au/TiO₂ / HCOONH₄ | (Z)-N-benzyl-N-(2-phenylvinyl)acetamide | 95% | >99:1 Z/E | acs.org |
| N-(dec-1-ynyl)tosylamide | Au/TiO₂ / HCOONH₄ | (Z)-N-(dec-1-en-1-yl)tosylamide | 96% | >99:1 Z/E | acs.org |
Applications of Ynamides in Complex Molecule Synthesis
Construction of Nitrogen-Containing Heterocycles
The inherent reactivity of ynamides makes them ideal precursors for the synthesis of a diverse array of nitrogen-containing heterocyclic systems. nih.gov Various strategies, including transition metal-catalyzed cyclizations, cycloadditions, and rearrangements, have been developed to harness the synthetic potential of ynamides in this regard. nih.govorgsyn.org These methods often proceed with high efficiency and stereoselectivity, providing access to complex molecular architectures in an atom-economical manner. acs.orgnih.gov
Synthesis of Pyrroles
Pyrroles, a fundamental class of nitrogen-containing heterocycles, can be efficiently synthesized using ynamide-based methodologies. One notable approach involves the dual gold-catalyzed cyclization of N-propargyl ynamides. acs.orgnih.gov This reaction proceeds through a nucleophilic addition of a gold acetylide to the ynamide triple bond, followed by a second cyclization to afford bicyclic and tricyclic pyrroles in moderate to good yields. acs.orgnih.gov The reaction tolerates a range of functional groups on the aromatic ring of the ynamide. acs.org
Another strategy for pyrrole (B145914) synthesis involves the gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles. nih.gov This method provides a flexible route to polysubstituted 2-aminopyrroles. The reaction is believed to proceed via an α-imino gold carbene intermediate. nih.gov A copper-free cyclization of nitrile oxides with terminal ynamides also yields isoxazoles, which can then undergo a gold(I)-catalyzed cyclization with internal ynamides to produce pyrroles. organic-chemistry.orgacs.orgacs.org This iterative process can be performed in a one-pot, two-step procedure. organic-chemistry.orgacs.orgacs.org
Radical cyclization of ynamides bearing an N-iodopropyl chain provides a pathway to 2-arylidenepyrrolidines. thieme-connect.com This reaction, initiated by tributyltin hydride and AIBN, proceeds with high regio- and stereoselectivity. thieme-connect.com
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| N-propargyl ynamides | Cationic dual-activation gold catalyst | Bicyclic and tricyclic pyrroles | 5-endo-dig cyclization | acs.orgnih.gov |
| Ynamides and isoxazoles | Gold(I) catalyst | Polysubstituted 2-aminopyrroles | Formal [3+2] cycloaddition | nih.gov |
| Terminal and internal ynamides, nitrile oxides | Na2CO3, Au(I) catalyst | Isoxazoles and pyrroles | One-pot, two-step iterative assembly | organic-chemistry.orgacs.orgacs.org |
| N-iodopropyl ynamides | Tributyltin hydride, AIBN | 2-arylidenepyrrolidines | Radical cyclization | thieme-connect.com |
Synthesis of Quinolines
The synthesis of highly substituted quinolines has been achieved through a tandem ynamide benzannulation/iodocyclization strategy. acs.orgmit.eduacs.org This two-stage approach begins with the reaction of N-propargyl ynamides with cyclobutenones or diazo ketones to form multiply substituted aniline (B41778) derivatives. acs.org Subsequent iodocyclization of these intermediates, followed by further elaboration, yields quinolines with substitution at every position of the bicyclic system. acs.orgmit.edu A metal-free TMSOTf-catalyzed [4+2] annulation of ynamides with β-(2-aminophenyl)-α,β-ynones also provides a route to 2-aminoquinolines. organic-chemistry.org
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| N-propargyl ynamides, cyclobutenones/diazo ketones | Iodine | Highly substituted quinolines | Tandem benzannulation/iodocyclization | acs.orgmit.eduacs.org |
| Ynamides, β-(2-aminophenyl)-α,β-ynones | TMSOTf | 2-aminoquinolines | Metal-free [4+2] annulation | organic-chemistry.org |
Synthesis of Isoxazoles
Isoxazoles can be synthesized through the Cu(I)-free [3+2] cyclization of nitrile oxides with terminal ynamides. organic-chemistry.orgacs.orgacs.org This reaction is a key step in an iterative assembly process that subsequently leads to pyrroles. organic-chemistry.orgacs.orgacs.org The process is characterized by mild reaction conditions and broad substrate compatibility. organic-chemistry.org Isoxazoles themselves can also act as nitrene transfer reagents in gold-catalyzed reactions with ynamides to generate α-imino gold carbenes, which are key intermediates in the synthesis of other nitrogen heterocycles. acs.orgnih.govrsc.org
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| Nitrile oxides, terminal ynamides | Na2CO3 | Isoxazoles | Cu(I)-free [3+2] cyclization | organic-chemistry.orgacs.orgacs.org |
| Ynamides, isoxazoles | Gold(I) catalyst | α-imino gold carbenes | Nitrene transfer reaction | acs.orgnih.govrsc.org |
Synthesis of Indoles and Indenes
A modular synthesis of polysubstituted indoles can be achieved from N-aryl-ynamides through a bromine/lithium exchange followed by a 5-endo-dig carbocupration. nih.gov A similar intramolecular carbocupration of N-aryl-ynamides has been reported as a modular indole (B1671886) synthesis. researchgate.netacademie-sciences.fr Furthermore, an intramolecular [4+2] cycloaddition of ynamides with conjugated enynes provides a route to highly substituted indolines and indoles. nih.gov This strategy is particularly useful for constructing indoles with multiple substituents on the six-membered ring. nih.gov Gold-catalyzed amination-initiated tandem reactions of ynamides via α-imino gold carbenes can also lead to the construction of 2-aminoindoles. acs.orgnih.gov
Regarding indenes, a gold-catalyzed intramolecular hydroalkylation of ynamides has been reported as a straightforward entry to polysubstituted indenes. researchgate.net Additionally, a gold-catalyzed reaction of N-allyl ynamides can initiate a polycyclization to form new polycyclic products containing an indene (B144670) moiety. brad.ac.uk
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| N-(2-bromoaryl)ynamides | n-BuLi, CuCN·2LiCl | Substituted indoles | 5-endo-dig carbocupration | nih.gov |
| Ynamides, conjugated enynes | Heat | Highly substituted indolines and indoles | Intramolecular [4+2] cycloaddition | nih.gov |
| Ynamides, benzyl (B1604629) azides/isoxazoles | Gold(I) catalyst | 2-aminoindoles | α-imino gold carbene formation | acs.orgnih.gov |
| Ynamides | Gold(I) catalyst | Polysubstituted indenes | Intramolecular hydroalkylation | researchgate.net |
Synthesis of Isoquinolones and β-Carbolines
Oxidation-initiated tandem reactions of ynamides provide a pathway for the synthesis of isoquinolones and β-carbolines. acs.orgnih.govresearchgate.net Specifically, zinc-catalyzed ynamide oxidation/C-H functionalization has been developed for this purpose. acs.orgnih.govresearchgate.netacs.org This represents a non-noble-metal-catalyzed intermolecular oxidation of alkynes by N-oxide type oxidants. acs.orgnih.gov
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
| Ynamides, N-oxide oxidants | Zn(OTf)2 | Isoquinolones, β-carbolines | Oxidation-initiated tandem reaction | acs.orgnih.govresearchgate.netacs.org |
Synthesis of Morphan and Normorphan Scaffolds
An organocatalytic enantioselective Conia-ene-type carbocyclization of ynamide cyclohexanones has been developed for the synthesis of morphans and normorphans. rsc.orgresearchgate.net The reaction of arylsulfonyl-protected ynamide cyclohexanones leads to the formation of morphans with excellent enantioselectivity. researchgate.net In contrast, the cycloisomerization of alkylsulfonyl-protected ynamide cyclohexanones yields normorphans. researchgate.net This represents the first metal-free asymmetric Conia-ene-type carbocyclization. researchgate.net
| Substrate | Catalyst | Product | Key Features | Reference |
| Arylsulfonyl-protected ynamide cyclohexanones | Organocatalyst | Morphans | Enantioselective desymmetrizing cycloisomerization | researchgate.net |
| Alkylsulfonyl-protected ynamide cyclohexanones | Organocatalyst | Normorphans | Regiodivergent synthesis | researchgate.net |
Synthesis of Polycyclic and Spirocyclic Systems
The unique reactivity of ynamides makes them powerful tools for synthesizing intricate polycyclic and spirocyclic scaffolds, which are prevalent in natural products and medicinally relevant molecules. nih.govbrad.ac.ukeurekaselect.com Cycloaddition reactions are a primary strategy, providing direct and efficient pathways to a wide array of cyclic structures. nih.govrsc.org
Ynamides participate in various modes of cycloaddition, including:
[2+2] Cycloadditions: These reactions, often catalyzed by Lewis acids, can produce highly functionalized four-membered rings like cyclobutenes. rsc.org For instance, the reaction between ynamides and o-quinone methides can be catalyzed to achieve torquoselective annulation. rsc.org
[4+2] Cycloadditions (Diels-Alder): Ynamides can act as dienophiles in Diels-Alder reactions. Intramolecular versions of this reaction have been used to create polycyclic 4-aminopyridines. rsc.org
[2+2+2] Cycloadditions: Transition-metal catalysis, particularly with rhodium, enables the cocyclization of alkynyl-ynamides with molecules like carbon disulfide to construct complex fused heterocyclic systems, such as indolo-thiopyrane thiones. scirp.org This method allows for the simultaneous formation of multiple rings. scirp.org Metal-free versions have also been developed to construct 2,4-diaminopyridines from ynamides and nitriles. acs.org
[3+2] and [4+3] Cycloadditions: Gold-catalyzed reactions of ynamides with substrates like 2H-azirines or chiral epoxides can lead to highly substituted pyrroles and benzene-fused seven-membered oxacycles, respectively. rsc.orgrsc.org
Beyond cycloadditions, ynamides are employed in dearomative spirocyclization reactions. A one-pot method involving a copper-catalyzed carbomagnesiation of an ynamide generates a vinyl metal intermediate. rsc.org Subsequent addition of a Lewis acid triggers a regioselective nucleophilic attack on an aromatic ring, leading to the formation of diverse aza-spiro dihydropyridine (B1217469) scaffolds. rsc.org This approach has been expanded using chiral Brønsted acids to achieve catalytic asymmetric dearomatization (CADA) of naphthol- and phenol-ynamides, producing valuable spirocyclic enones with excellent enantioselectivity. nih.gov
The table below summarizes representative examples of cyclic systems synthesized from ynamides.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| [2+2+2] Cycloaddition | Alkynyl-ynamides, Carbon Disulfide | [RhCl(C8H14)2]2/BINAP | Indolo-thiopyrane thiones | scirp.org |
| [4+2] Cycloaddition | Ynamidyl pyrimidines | Sulfolane, Microwave (210 °C) | Polycyclic 4-aminopyridines | rsc.org |
| Dearomative Spirocyclization | Ynamides, Grignard reagents, Acylating reagents | 1. Cu-catalyst 2. Lewis Acid | Aza-spiro dihydropyridines | rsc.org |
| Catalytic Asymmetric Dearomatization | Naphthol-ynamides | Chiral Brønsted Acid | Chiral Spirocyclic Enones | nih.gov |
| Silver-Catalyzed Dearomatization | Ynamides, Dienes | Silver-Carbene Species | Polycyclic systems with five stereogenic centers | acs.org |
Role in Peptide and Amide Bond Formation
Ynamides have emerged as a novel class of coupling reagents that are transforming the field of peptide and amide synthesis. thieme-connect.comsioc-journal.cn They facilitate bond formation through a unique one-pot, two-step mechanism that proceeds under exceptionally mild conditions. researchgate.netresearchgate.netnih.gov This process involves the initial activation of a carboxylic acid by the ynamide to form a stable α-acyloxyenamide intermediate, which then undergoes aminolysis to form the desired amide bond. researchgate.netresearchgate.net
A significant challenge in peptide synthesis is the prevention of racemization at the α-chiral center of amino acids during the activation and coupling steps. researchgate.netnih.gov Ynamide-based coupling reagents have shown a remarkable ability to suppress or eliminate racemization. thieme-connect.comresearchgate.netnih.gov This superiority stems from their unique reaction mechanism, which is completely different from that of conventional coupling reagents like carbodiimides or phosphonium (B103445) salts. researchgate.netresearchgate.net
The activation of α-chiral carboxylic acids with ynamides proceeds without detectable racemization. thieme-connect.comresearchgate.netorganic-chemistry.org Specific ynamide reagents, such as N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA), have been identified as highly effective for this purpose. nih.gov The resulting α-acyloxyenamide active esters are stable enough to be used without further purification, yet reactive enough for efficient aminolysis. nih.gov The process shows excellent chemoselectivity, tolerating various functional groups like hydroxyl (-OH), thiol (-SH), and indole (NH), which often require protection in traditional synthesis protocols. researchgate.netorganic-chemistry.org Recently, a water-removable ynamide coupling reagent was developed, allowing for product purification via a simple aqueous work-up without the need for column chromatography, enhancing the method's cost-effectiveness and environmental friendliness. rsc.orgacs.org
| Ynamide Reagent | Key Feature | Advantage | Ref. |
| MYTsA / MYMsA | Terminal ynamides | Effective for peptide bond formation with no detectable racemization/epimerization. | researchgate.netnih.gov |
| Water-Removable Ynamide | By-product is water-soluble | Allows for purification without column chromatography, making the process greener. | rsc.orgacs.org |
The racemization-suppressing properties of ynamides make them highly suitable for advanced peptide synthesis techniques, including the convergent synthesis of large peptides via fragment condensation and solid-phase peptide synthesis (SPPS). researchgate.netnih.gov
In fragment condensation, pre-synthesized peptide fragments are coupled together. This strategy is efficient for producing large peptides but is often plagued by epimerization at the C-terminal residue of the activated peptide fragment. nih.gov Ynamide-mediated coupling provides a solution, allowing peptide fragments to be condensed smoothly in excellent yields with no observable epimerization. nih.govacs.org
Systematic mechanistic studies have successfully expanded the applicability of ynamide reagents to SPPS. nih.govnih.govresearchgate.net This includes their use in the site-specific incorporation of thioamide bonds into peptide backbones, a modification that can enhance enzymatic resistance. researchgate.netnih.gov The ynamide reacts with an N-protected monothioamino acid to generate an α-thioacyloxyenamide, which serves as a novel thioacylating reagent in SPPS, allowing for the precise installation of thioamides with low levels of epimerization. researchgate.net
Conventional chemical peptide synthesis proceeds from the C-terminus to the N-terminus (C→N), which requires the mandatory use of Nα-protecting groups for each amino acid added. nih.govnih.gov This process results in poor atom economy due to the repeated protection and deprotection steps. nih.gov A more ideal and bio-inspired approach is "inverse peptide synthesis," which elongates the chain from the N-terminus to the C-terminus (N→C) and could formally use unprotected amino acids. nih.govacs.org
For over 60 years, this inverse strategy remained impractical due to severe racemization that occurs during N→C elongation. nih.govnih.gov The development of ynamide coupling reagents has provided a breakthrough in this area. nih.govacs.org By employing a "transient protection" strategy, ynamides successfully address the racemization challenge. nih.gov In this one-pot process, the activation of the unprotected amino acid, its transient protection, subsequent aminolysis, and in situ deprotection occur sequentially. nih.gov This groundbreaking method has been used to synthesize peptide active pharmaceutical ingredients and is also applicable to inverse solid-phase peptide synthesis, offering a more cost-effective and environmentally benign route to peptides. nih.govnih.gov
Applications in Fragment Condensation and Solid-Phase Peptide Synthesis
Preparation of Advanced Synthetic Intermediates for Organic Transformations
The utility of ynamides extends beyond their direct use in cycloadditions and peptide coupling; they are also precursors to a variety of advanced synthetic intermediates. brad.ac.ukrsc.org The tunable electronic properties of the ynamide functional group allow for its transformation into highly reactive species that are otherwise difficult to access. orgsyn.org
Key transformations include:
Generation of Keteniminium Ions: Protonation or Lewis acid activation of an ynamide generates a highly reactive keteniminium ion. brad.ac.ukchinesechemsoc.org This intermediate can initiate cationic cascade reactions, such as polyene cyclizations, to construct complex polycyclic frameworks. chinesechemsoc.org
Formation of Vinyl Organometallics: The carbocupration of ynamides is a highly regio- and stereoselective reaction that produces vinylcopper species. nih.gov These intermediates are valuable building blocks that can undergo further synthetically useful transformations. nih.gov
Synthesis of Novel Ynamide Derivatives: Researchers have synthesized novel ynamide structures to serve as new building blocks. For example, N-(acyloxy)-N-alkynylamides were synthesized for the first time via the coupling of N-(acyloxy)amides with a hypervalent alkynyliodane reagent. rsc.orgresearchgate.net These compounds, featuring a reactive nitrogen-oxygen bond, can be transformed into other useful derivatives like N-sulfonylimidates. rsc.org
Hydrofunctionalization: Metal-catalyzed hydrofunctionalization of ynamides provides regio- and stereoselective access to highly substituted enamides. orgsyn.org This includes reactions like hydrosilylation (copper-catalyzed), hydrophosphonylation (nickel-catalyzed), and hydroalkynylation (palladium-catalyzed). orgsyn.org
These transformations highlight the role of ynamides as versatile synthons, providing entry into diverse classes of molecules through the controlled generation of reactive intermediates. nih.govorgsyn.org
Computational and Theoretical Chemistry Studies of Ynamides
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in the mechanistic investigation of ynamide reactions. rsc.orgchemrxiv.org By modeling the potential energy surface of a reaction, DFT calculations allow chemists to visualize the entire reaction course, from reactants to products, through various intermediate and transition states. This powerful approach has been successfully applied to rationalize reaction outcomes, catalyst behavior, and selectivity in a wide range of transformations involving ynamides, including gold-catalyzed hydroalkylations, cycloadditions, and acid-promoted cascade reactions. rsc.orgacs.orgchinesechemsoc.orgnih.gov
Elucidation of Reaction Pathways and Transition States
DFT calculations are instrumental in charting the step-by-step journey of molecules during a chemical reaction. For ynamides, this often involves complex, multi-step pathways. For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, DFT studies have mapped out a plausible pathway involving several key steps: (a) complexation of the gold catalyst to the ynamide, (b) a acs.orgrsc.org-hydride shift, (c) a cyclization event, and (d) subsequent proton loss and protodeauration to regenerate the catalyst. acs.orgnih.gov
A critical aspect of this elucidation is the characterization of transition states (TS), which represent the energy maxima along the reaction coordinate. Identifying the geometry and energy of these fleeting structures is key to understanding how a reaction proceeds. In a study on the divergent reactivity of ynamides with azides promoted by triflic acid, DFT calculations identified the crucial transition states that dictate whether the reaction leads to β-enaminoamides or oxazolidine-2,4-diones. rsc.orgrsc.orgrsc.orgresearchgate.net Similarly, in the cycloaddition of ynamides and isoxazoles, DFT revealed that different catalysts (Brønsted acid, gold(I), or platinum(II)) guide the reaction through distinct pathways after the formation of a common α-imino intermediate. rsc.org The calculations successfully located the transition states for subsequent steps, explaining the formation of different heterocyclic products depending on the catalyst used. rsc.org
Determination of Rate-Determining Steps
In the gold-catalyzed hydroalkylation of ynamides, DFT calculations pinpointed the initial acs.orgrsc.org-hydride shift as the RDS. acs.orgnih.govnih.gov The calculated activation barrier for this step was found to be significantly influenced by the substitution pattern on the starting ynamide, rationalizing the experimentally observed differences in reactivity. acs.orgnih.gov For example, ynamides lacking a benzylic substituent exhibited a much higher activation barrier for the hydride shift, explaining their lack of reactivity under standard conditions. acs.org In another example, concerning the palladium-catalyzed bromoalkynylation of ynamides, DFT analyses corroborated experimental findings from Hammett plots, confirming that the oxidative addition step is rate-determining. chemrxiv.org
| Reaction | Catalyst/Promoter | Rate-Determining Step | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Intramolecular Hydroalkylation | IPrAuNTf₂ | acs.orgrsc.org-Hydride Shift | 14.4 | acs.org |
| Intramolecular Hydroalkylation (unsubstituted) | IPrAuNTf₂ | acs.orgrsc.org-Hydride Shift | 38.0 | acs.org |
| Ynamide Dimerization | TfOH | C-C Bond Formation | +2.8 (ΔΔG⁰) | rsc.org |
| Ynamide + Azide (B81097) Reaction | TfOH | Triflate-mediated Amidinium Formation | +19.4 (ΔΔG⁰) | researchgate.net |
Prediction and Rationalization of Regio- and Enantioselectivity
Many reactions involving ynamides can lead to multiple isomers (regio- or stereoisomers). Computational studies are exceptionally valuable for predicting and explaining the observed selectivity by comparing the activation energies of the transition states leading to the different possible products. The product formed via the lowest energy transition state is typically the major product observed experimentally.
In a study of ynamide protonation-initiated polyene cyclization, DFT calculations were key to understanding the excellent cis-diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org The calculations revealed that steric repulsion between the iminium group and the forming decalin framework in the Friedel–Crafts transition state is responsible for favoring the cis-isomer over the trans-isomer. chinesechemsoc.orgchinesechemsoc.org Similarly, in the palladium-catalyzed regiodivergent hydrogermylation of ynamides, DFT calculations demonstrated that the choice of phosphine (B1218219) ligand on the palladium catalyst dictates whether the α- or β-adduct is formed. acs.org The calculations supported a hydropalladation pathway and showed that the steric requirements of the ligand control the regiochemical outcome. acs.org DFT has also been used to explain the regioselectivity in the nickel-catalyzed [3+2] cycloaddition of ynamides with azides, which preferentially yields 1,5-disubstituted triazoles. mdpi.com
Quantum Mechanical and Molecular Dynamics Simulations
While DFT calculations are excellent for mapping static potential energy surfaces, Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules in complex environments, such as in solution or within an enzyme active site. nih.govmpg.denih.gov These methods simulate the motion of atoms over time, offering a more complete picture of the reaction dynamics. nih.govchemrxiv.org
In the QM/MM approach, the chemically active part of the system (e.g., the ynamide and its direct reaction partner) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or protein residues) is described using a less computationally expensive molecular mechanics force field. mpg.de This hybrid approach allows for the study of reactions in large, realistic systems that would be computationally prohibitive to model entirely with QM methods. nih.govmpg.de For instance, QM/MM simulations have been instrumental in understanding the mechanisms of metalloenzymes, providing a framework that could be applied to hypothetical enzyme-catalyzed reactions of ynamides. nih.gov
Although specific QM/MM or extensive MD simulations on Dec-2-ynamide itself are not prominent in the literature, these techniques are generally applied to understand reaction dynamics, the role of the solvent, and conformational effects in systems of similar complexity. duke.edu For example, in a study of the hydrative aminoxylation of ynamides, DFT calculations were combined with considerations of the dynamic behavior of intermediates to explain a polar-radical crossover mechanism. nih.gov
Electronic Structure Analysis and Reactivity Prediction
The unique reactivity of ynamides stems from their distinct electronic structure. researchgate.netrsc.org The nitrogen atom polarizes the C-C triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. rsc.org Computational methods allow for a quantitative analysis of this electronic distribution, providing tools to predict reactivity.
Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bonding interactions. In a gold-catalyzed hydroalkylation, NBO analysis of the gold-keteniminium intermediate revealed a significant increase in the C-N bond order compared to the starting ynamide, confirming the "iminium" character of this reactive species. acs.org In another study on the cycloisomerization of bis(indol-3-yl)-ynamides, NBO charge analysis was used to support the origin of the observed regioselectivity. researchgate.net
Advanced Analytical Characterization Techniques in Ynamide Research
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques are indispensable for probing the intricate details of ynamide reactions, offering insights into reaction kinetics and mechanisms.
In Situ Infrared (IR) Spectroscopy for Kinetic Studies
In situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for real-time monitoring of chemical reactions, providing a continuous stream of data on the concentration of reactants, intermediates, and products. mt.commt.comyoutube.com This technique is particularly valuable for elucidating the kinetics of reactions involving ynamides.
For instance, in studies of ynamide-mediated peptide bond formation, in situ IR spectroscopy has been instrumental in understanding the reaction mechanism. nih.govacs.orgresearchgate.net By tracking the characteristic vibrational frequencies of the ynamide and other reacting species, researchers can determine reaction rates and orders. Kinetic studies on the activation of carboxylic acids by certain ynamides revealed that the reaction follows first-order kinetics with respect to the carboxylic acid and zero-order kinetics with respect to the ynamide. nih.govacs.orgresearchgate.net This level of detail is crucial for optimizing reaction conditions and enhancing the efficiency of synthetic processes. nih.govacs.org
Table 1: Illustrative In Situ IR Data for Ynamide Reaction Monitoring
| Reaction Time (minutes) | Ynamide Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.70 | 0.30 |
| 30 | 0.55 | 0.45 |
| 40 | 0.40 | 0.60 |
| 50 | 0.25 | 0.75 |
| 60 | 0.10 | 0.90 |
This table is a generalized representation of data obtainable from an in situ IR experiment for a reaction involving an ynamide. The decay of the ynamide peak and the growth of the product peak over time allow for the calculation of reaction kinetics.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a cornerstone of modern chemical analysis, offering unparalleled sensitivity and accuracy for the determination of molecular weights and structures. In ynamide research, various MS techniques are employed for reaction monitoring and the definitive identification of products.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital tool for the precise determination of the elemental composition of newly synthesized ynamide-containing compounds. measurlabs.comresearchgate.net By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to the third or fourth decimal place), HRMS allows for the unambiguous assignment of a molecular formula to a given ion. researchgate.net This capability is essential for confirming the identity of reaction products and for differentiating between compounds with very similar nominal masses. filab.frlabmanager.com The high resolving power of instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers is critical in the analysis of complex reaction mixtures where multiple species may be present. researchgate.netfilab.fr
Liquid Chromatography-Mass Spectrometry (LC-MS) and Q-TOF LC-MS
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the separation, detection, and identification of components in a mixture. nih.gov This is particularly useful for monitoring the progress of ynamide reactions, where aliquots can be taken at various time points and analyzed to track the consumption of starting materials and the formation of products.
Quadrupole Time-of-Flight (Q-TOF) LC-MS is an advanced iteration of this technique that combines the separating power of a quadrupole with the high mass accuracy of a TOF analyzer. youtube.com This hybrid configuration enables not only the accurate mass measurement of precursor ions but also the acquisition of high-resolution MS/MS spectra of fragment ions. youtube.com This fragmentation data provides valuable structural information, aiding in the definitive elucidation of the structures of novel ynamide-derived products. youtube.com Proteomic studies have demonstrated the utility of LC-MS/MS in identifying proteins modified by ynamides, showcasing the technique's ability to handle complex biological samples. acs.org
X-Ray Crystallography for Absolute Stereochemistry and Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov In the context of ynamide chemistry, where complex, stereocenter-rich molecules are often synthesized, X-ray crystallography provides unambiguous proof of both the connectivity of atoms and the absolute stereochemistry. researchgate.net
The structural data obtained from X-ray analysis, such as bond lengths, bond angles, and torsion angles, are crucial for understanding the conformational preferences of ynamide-containing molecules. This information is invaluable for rationalizing observed reactivity and for the design of future synthetic targets. The unequivocal assignment of the absolute configuration of a chiral molecule is a particularly powerful feature of this technique, especially when dealing with enantiomerically pure natural products or pharmaceuticals. nih.gov The molecular structures of various complex organic molecules, including those derived from ynamides, have been successfully determined using this method. acs.org
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. gamry.comtheses.fr CV involves applying a linearly varying potential to an electrode and measuring the resulting current, providing information about oxidation and reduction processes. gamry.com
In ynamide research, cyclic voltammetry can be used to probe the electron-donating or -accepting nature of the ynamide functional group and to study the mechanism of redox-mediated reactions. researchgate.netnih.gov For example, CV measurements of an ynamide in the presence of a reaction partner can reveal whether electron transfer is a key step in the reaction mechanism. researchgate.net By analyzing the shape and position of the peaks in a cyclic voltammogram, researchers can gain insights into the kinetics and thermodynamics of the electron transfer processes. gamry.comnih.gov
Future Perspectives and Emerging Research Directions in Ynamide Chemistry
Development of Novel Catalytic Asymmetric Reactions of Ynamides
The development of catalytic enantioselective transformations using ynamides is a rapidly growing area of research, though it is considered to be in its early stages. acs.org The ability to control stereochemistry is paramount for applications in medicinal chemistry and total synthesis. Future efforts are directed towards expanding the toolbox of asymmetric reactions beyond current limitations.
A significant focus is on the development of metal-free catalytic systems. For instance, chiral Brønsted acids have been successfully used in the asymmetric intermolecular [4+2] annulation of ynamides with para-quinone methides, providing access to biologically important chiral dihydrocoumarins. sciengine.com This represents a move away from traditional metal catalysts and opens new avenues for enantioselective additions of ynamides to electrophiles. sciengine.com
Another promising direction is the use of dual-catalysis systems. For example, combining transition metal catalysis with organocatalysis could unlock novel reaction pathways and provide enhanced stereocontrol. Research into new chiral ligands for transition metals like copper, gold, and rhodium continues to be crucial for improving the enantioselectivity of known transformations, such as cycloadditions and cycloisomerizations. rsc.orgnih.gov The first catalytic asymmetric addition of ynamides to aldehydes, catalyzed by zinc triflate and a chiral ligand, highlights the potential for creating diverse N-substituted propargylic alcohols with high enantiomeric excess. nih.gov
Future research will likely explore currently scarce asymmetric reactions involving terminal ynamides, which offer unique opportunities for C-C bond formation without consuming the ynamide moiety. rsc.org Overcoming challenges in yield and stereoselectivity for many existing methods remains a key objective to fully realize the synthetic potential of asymmetric ynamide chemistry. rsc.orgnih.gov
Exploration of New Ynamide Architectures and Derivatives
The synthesis and application of novel ynamide structures are central to expanding the scope of their chemistry. While simple ynamides have been extensively studied, researchers are now exploring more complex and functionalized derivatives to access new reactivity and molecular diversity.
One emerging area is the study of 1,3-butadiynamides , which are ethynylogous variants of ynamides. mdpi.com These C4-building blocks exhibit unique electronic properties and have shown significant potential in transition-metal-catalyzed annulations and dehydro-Diels–Alder reactions. mdpi.com Their extended conjugation and tunable electronic nature also make them interesting candidates for optoelectronic materials. mdpi.com
Another frontier is the development of ynamides incorporated into more complex scaffolds. For example, cobalt-catalyzed polycyclization sequences involving ynamides are being explored to rapidly generate novel bicyclic aza-cycles. bham.ac.uk The synthesis of ynamides tethered to other reactive groups allows for sophisticated cascade reactions, leading to the construction of intricate polycyclic systems in a single step. nih.gov The development of methods for creating highly functionalized ynamides is crucial for their use in the intramolecular cycloaddition reactions needed to build these complex structures. nih.gov
The exploration of boron-containing ynamide derivatives is also gaining traction. Catalyst-free 1,2-carboboration of ynamides with aryldichloroboranes provides a direct route to valuable trisubstituted alkenylboronates with complete regio- and stereoselectivity. nih.govd-nb.info These products are versatile intermediates for further transformations, including the synthesis of boron-doped polycyclic aromatic hydrocarbons. nih.govd-nb.info
| Ynamide Architecture | Key Features | Emerging Applications | References |
|---|---|---|---|
| 1,3-Butadiynamides | Ethynylogous ynamides; extended π-system; 1,4-polarization. | Hexa-dehydro-Diels–Alder (HDDA) reactions, synthesis of complex heterocycles, optoelectronic materials. | mdpi.com |
| Polycycle-Tethered Ynamides | Ynamides integrated into cyclic or polycyclic systems. | Rapid construction of novel N-heterocyclic scaffolds via cascade reactions and polycyclizations. | nih.govbham.ac.uk |
| β-Boryl-Enamides | Synthesized from catalyst-free carboboration of ynamides. | Versatile precursors for Suzuki-Miyaura coupling and synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs). | nih.govd-nb.info |
| Terminal Ynamides | Possess a terminal C-H bond, allowing for C-C bond formation while retaining the ynamide group. | Used in multicomponent reactions (e.g., AYA/KYA) for green synthesis of γ-amino-ynamides. | rsc.orgrsc.org |
Integration of Ynamide Chemistry in Broader Chemical Disciplines
The unique reactivity of ynamides makes them valuable tools not just in organic synthesis but also in other chemical disciplines, including medicinal chemistry, chemical biology, and materials science.
In medicinal chemistry , ynamides are increasingly recognized as key building blocks for synthesizing biologically active molecules. bham.ac.ukd-nb.info Their ability to participate in diverse cyclization reactions facilitates the creation of novel N-heterocyclic scaffolds, which are prevalent in many pharmaceuticals. bham.ac.ukrsc.org For instance, dearomative spirocyclization of ynamides is a powerful strategy for producing spiro N-heterocycles, which can improve the physicochemical properties of drug candidates. rsc.org The development of ynamide-based transformations is a key strategy in lead-oriented synthesis for drug discovery. bham.ac.uk
In chemical biology , ynamides are being explored as bioorthogonal handles. Their reactivity, which is distinct from more common alkyne or azide (B81097) tags, allows for specific labeling and ligation of biomolecules. Ynamine-tagged oligonucleotides, for example, have shown enhanced reactivity in "click" chemistry reactions compared to conventional alkynes, offering a superior alternative for bioconjugation. acs.org
In materials science , the electronic properties of ynamides and their derivatives are being harnessed to create new functional materials. The push-pull nature of certain ynamide structures leads to significant changes in dipole moments upon excitation, suggesting potential applications in non-linear optics. mdpi.com Furthermore, the ability to synthesize boron-doped polycyclic aromatic hydrocarbons from ynamide precursors opens up new avenues in the development of novel electronic materials. nih.govd-nb.info
Sustainable and Green Chemistry Approaches in Ynamide Synthesis and Transformations
Aligning chemical synthesis with the principles of green chemistry is a major goal for the scientific community. hilarispublisher.com Future research in ynamide chemistry will increasingly focus on developing more sustainable and environmentally benign methods.
One key area is the development of catalyst-free reactions . The 1,2-carboboration of ynamides, for example, proceeds efficiently without a catalyst, reducing reliance on expensive and potentially toxic metals. nih.govd-nb.info Similarly, metal-free cycloadditions and rearrangements are being explored to minimize environmental impact. researchgate.netresearchgate.net
Another green approach is the design of multicomponent reactions (MCRs) . MCRs enhance atom and step economy by combining three or more reactants in a single pot. The development of Aldehyde-Ynamide-Amine (AYA) and Ketone-Ynamide-Amine (KYA) coupling reactions allows for the one-pot synthesis of γ-amino-ynamides under solvent-free conditions or in green solvents like ethyl acetate (B1210297), using a low loading of a recyclable copper-zeolite catalyst. rsc.orgrsc.org
The use of safer and more sustainable reagents and solvents is also a priority. Recent advances in the palladium-catalyzed synthesis of 2-ynamides have focused on replacing hazardous solvents like 1,4-dioxane (B91453) with greener alternatives such as ethyl acetate and using O2 as a terminal oxidant. d-nb.info Furthermore, the development of ynamide coupling reagents for peptide synthesis is being driven by the need for more sustainable methods that avoid the waste generated by traditional protection/deprotection strategies. acs.orgresearchgate.net This includes creating water-removable and recyclable coupling reagents to pave the way for industrial applications. researchgate.net
| Strategy | Example Reaction/Method | Green Advantage | References |
|---|---|---|---|
| Catalyst-Free Reactions | Direct 1,2-carboboration of ynamides with dichloroboranes. | Avoids transition metal catalysts, high atom economy, mild conditions. | nih.govd-nb.info |
| Multicomponent Reactions (MCRs) | Copper-zeolite catalyzed AYA/KYA coupling. | One-pot synthesis, high step economy, solvent-free or green solvent, recyclable catalyst. | rsc.orgrsc.org |
| Safer Solvents & Oxidants | Palladium-catalyzed aminocarbonylation using ethyl acetate and O₂. | Replaces hazardous solvents (e.g., 1,4-dioxane) and dangerous gas mixtures. | d-nb.info |
| Sustainable Reagent Design | Development of recyclable ynamide coupling reagents for peptide synthesis. | Reduces waste, enables atom-economic "inverse" peptide synthesis without protecting groups. | acs.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Dec-2-ynamide, and how can purity be validated?
- Methodological Answer: Prioritize stepwise synthesis protocols with controlled reaction conditions (e.g., temperature, solvent polarity, catalyst type). Validate purity using HPLC or GC-MS, ensuring retention times match known standards. Quantify yields via gravimetric analysis and cross-validate with spectroscopic methods (e.g., -NMR integration) .
- Experimental Design: Include control experiments (e.g., catalyst-free reactions) to isolate variables. Tabulate yield, purity, and spectral data for reproducibility .
Q. How should researchers design initial stability studies for this compound under varying environmental conditions?
- Methodological Answer: Use accelerated stability testing with factorial designs (e.g., temperature: 25°C, 40°C; humidity: 60%, 75%). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Apply Arrhenius kinetics to extrapolate shelf-life predictions .
- Data Analysis: Report degradation rates with error bars (standard deviation from triplicate trials). Compare with stability thresholds defined by regulatory guidelines .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer: Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups (ynamide moiety) and stereochemistry. Use X-ray crystallography for absolute configuration determination. Cross-reference spectral libraries to rule out impurities .
Advanced Research Questions
Q. How can contradictory data in this compound’s bioactivity profiles be resolved?
- Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to identify context-dependent effects. Perform statistical meta-analysis of existing literature to isolate confounding variables (e.g., solvent choice, incubation time) .
- Hypothesis Testing: Formulate null and alternative hypotheses (e.g., “Solvent DMSO masks bioactivity at >1% concentration”) and validate via controlled replicates .
Q. What strategies address discrepancies in this compound’s reported mechanistic targets?
- Methodological Answer: Employ proteomics (e.g., SILAC labeling) to map binding partners and kinase inhibition assays. Use CRISPR-Cas9 knockout models to confirm target specificity. Compare findings with computational docking simulations (e.g., AutoDock Vina) .
- Data Contradiction Analysis: Apply Fisher’s exact test or ANOVA to assess significance of conflicting results. Publish raw datasets in supplementary materials for peer validation .
Q. How can researchers optimize this compound’s pharmacokinetics using interdisciplinary approaches?
- Methodological Answer: Integrate in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) with in vivo PK/PD modeling in rodent models. Use machine learning (e.g., Random Forest) to predict bioavailability from structural descriptors .
- Experimental Workflow: Tabulate parameters like , , and AUC with confidence intervals. Cross-validate with allometric scaling for human dose projections .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- Answer: Use nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations. Apply Bayesian hierarchical models to account for inter-experimental variability. Report , p-values, and effect sizes with 95% credible intervals .
Q. How should replication studies be structured to confirm this compound’s reported properties?
- Answer: Follow PRISMA guidelines for systematic reviews. Include independent lab validation with blinded analysts. Publish negative results to mitigate publication bias .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
